molecular formula C20H32ClNO4 B1683816 Vernakalant hydrochloride CAS No. 748810-28-8

Vernakalant hydrochloride

Cat. No. B1683816
M. Wt: 385.9 g/mol
InChI Key: JMHYCBFEEFHTMK-IIUXMCBISA-N
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Description

Vernakalant is an antiarrhythmic medication used to treat patients with atrial fibrillation . It was developed by Cardiome Pharma as an antiarrhythmic drug intended for rapid conversion of atrial fibrillation to sinus rhythm . It acts as an atypical class III antiarrhythmic drug that potentiates its effect in higher heart rates .


Synthesis Analysis

The synthesis of Vernakalant involves adding (1R,2R) -2- (3, 4-dimethoxyphenethyloxy) cyclohexylamine and tetrahydrofuran into a single-mouth bottle, stirring until the tetrahydrofuran is completely dissolved, adding potassium carbonate, dropwise adding ® -2- (2- (4-nitrophenyl) ethyl) ethylene oxide, slowly heating to reflux, controlling the system temperature to be 60-70 ℃, reacting for 15h .


Molecular Structure Analysis

The molecular structure of Vernakalant is C20H31NO4 .


Chemical Reactions Analysis

Vernakalant’s actions appear to be directed at relatively atrial-selective potassium currents, which result in lengthening of the atrial action potential and prolongation of the atrial action potential plateau, while not significantly affecting the Q-T interval or the ventricular effective refractory period .

Scientific Research Applications

Efficacy in Atrial Fibrillation Conversion

Vernakalant hydrochloride has been extensively studied for its efficacy in converting atrial fibrillation (AF) to sinus rhythm. In a randomized, placebo-controlled trial, vernakalant demonstrated rapid conversion of short-duration AF and was well tolerated (Roy et al., 2008). Another study highlighted its effectiveness in over 50% of recent-onset AF cases, with minimal ventricular proarrhythmic effects (Naccarelli et al., 2008).

Pharmacokinetics and Genotypic Influence

Research has also focused on the pharmacokinetics of vernakalant. A study exploring its plasma concentration data from clinical trials found that its clearance was significantly influenced by CYP2D6 genotype, age, serum creatinine concentration, and subject status (Mao et al., 2012). The study by Mao et al. (2011) further elaborated on the disposition and mass balance of vernakalant, showing its pharmacokinetics and metabolism depend on CYP2D6 genotype, with more pronounced effects following oral administration (Mao et al., 2011).

Pharmacodynamic Properties

Further investigations have been carried out on vernakalant's pharmacodynamic properties. It is reported to have atrial-selective antiarrhythmic properties, converting atrial fibrillation rapidly to sinus rhythm. A population pharmacokinetic/pharmacodynamic analysis revealed the exposure–response relationships for QT interval prolongation and changes in systolic blood pressure (Mao et al., 2011).

Electrophysiological Actions

The electrophysiological actions of vernakalant on human myocardium have been studied, revealing its influence on action potentials and ion currents in human atrial tissue from patients in sinus rhythm and chronic AF (Wettwer et al., 2013).

Use in Emergency Department

A study conducted in the emergency department setting showed that vernakalant hydrochloride can achieve safe and rapid restoration of sinus rhythm in patients with recent-onset atrial fibrillation, facilitating same-day discharge (Stoneman et al., 2017).

Molecular Basis of Binding to Kv1.5 Channels

Research on the molecular basis of vernakalant's interaction with Kv1.5 channels has provided insights into its mechanism of action. This includes comparisons with other antiarrhythmic agents and the identification of key amino acids for drug-channel interactions (Eldstrom et al., 2007).

Overall Efficacy and Safety

Finally, a comprehensive review by Ritchie et al. (2020) evaluated vernakalant's place in clinical practice, discussing its efficacy and safety based on available clinical evidence (Ritchie et al., 2020).

Safety And Hazards

Vernakalant is generally considered safe, but there are concerns of adverse events stemming from its diverse pharmacology . Some common unwanted effects include hypotension, ventricular arrhythmias, bradycardia, atrial flutter, dysgeusia, paraesthesia, dizziness, and nausea .

properties

IUPAC Name

(3R)-1-[(1R,2R)-2-[2-(3,4-dimethoxyphenyl)ethoxy]cyclohexyl]pyrrolidin-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31NO4.ClH/c1-23-19-8-7-15(13-20(19)24-2)10-12-25-18-6-4-3-5-17(18)21-11-9-16(22)14-21;/h7-8,13,16-18,22H,3-6,9-12,14H2,1-2H3;1H/t16-,17-,18-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMHYCBFEEFHTMK-IIUXMCBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCOC2CCCCC2N3CCC(C3)O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)CCO[C@@H]2CCCC[C@H]2N3CC[C@H](C3)O)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30976007
Record name 1-{2-[2-(3,4-Dimethoxyphenyl)ethoxy]cyclohexyl}pyrrolidin-3-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30976007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Vernakalant hydrochloride

CAS RN

748810-28-8, 605683-48-5
Record name Vernakalant hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=748810-28-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-{2-[2-(3,4-Dimethoxyphenyl)ethoxy]cyclohexyl}pyrrolidin-3-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30976007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 748810-28-8
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name VERNAKALANT HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7G4J1ZD9UQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
558
Citations
CM Pratt, D Roy, C Torp-Pedersen, DG Wyse… - The American journal of …, 2010 - Elsevier
… to assess the safety and effectiveness of vernakalant hydrochloride injection (RSD1235), a novel … Vernakalant hydrochloride (RSD1235) is being developed as an intravenous drug to …
Number of citations: 127 www.sciencedirect.com
D Roy, CM Pratt, C Torp-Pedersen, DG Wyse, E Toft… - Circulation, 2008 - Am Heart Assoc
Background— The present study assessed the efficacy and safety of vernakalant hydrochloride (RSD1235), a novel compound, for the conversion of atrial fibrillation (AF). Methods and …
Number of citations: 440 www.ahajournals.org
P Revill, N Serradell, J Bolos, E Rosa - Drugs of the Future, 2007 - access.portico.org
Atrial fibrillation is a debilitating disorder associated with a high risk of stroke. It is characterized by rapid, disorganized impulses in the atrium and ineffective atrial contractions, which …
Number of citations: 5 access.portico.org
D Kozlowski, S Budrejko, GYH Lip… - Expert opinion on …, 2009 - Taylor & Francis
… Among such new agents, vernakalant hydrochloride is currently in an advanced phase of development and has already been evaluated in clinical trials. In this overview, we describe …
Number of citations: 18 www.tandfonline.com
PR Kowey, P Dorian, LB Mitchell, CM Pratt… - Circulation …, 2009 - Am Heart Assoc
Background— Postoperative atrial arrhythmias are common and are associated with considerable morbidity. This study was designed to evaluate the efficacy and safety of vernakalant …
Number of citations: 277 www.ahajournals.org
IG Stiell, G Dickinson, NN Butterfield… - Academic …, 2010 - Wiley Online Library
… Vernakalant hydrochloride injection is a novel, relatively atrial-selective antiarrhythmic agent that prolongs the atrial refractory period, but has minimal effect on ventricular repolarization…
Number of citations: 31 onlinelibrary.wiley.com
PR Kowey, D Roy, CM Pratt, PJ Schwartz, P Dorian… - 2007 - Am Heart Assoc
… This study evaluated the efficacy and safety of vernakalant hydrochloride, a novel atrial selective, frequency- and voltage-dependent Na + and early activating K + channel blocker, in …
Number of citations: 28 www.ahajournals.org
ZL Mao, JJ Wheeler, L Clohs… - The Journal of …, 2009 - Wiley Online Library
Vernakalant hydrochloride injection (RSD1235) is a relatively atrial‐selective antiarrhythmic agent that converts atrial fibrillation rapidly to sinus rhythm. The pharmacokinetics of …
Number of citations: 55 accp1.onlinelibrary.wiley.com
RA Brown, YC Lau, GYH Lip - Expert opinion on pharmacotherapy, 2014 - Taylor & Francis
Introduction: Intravenous vernakalant (Brinavess) has been developed and approved in Europe as a safe and efficacious drug to rapidly convert recent onset atrial fibrillation to sinus …
Number of citations: 3 www.tandfonline.com
Z Mao, JJ Wheeler, R Townsend, Y Gao… - … of pharmacokinetics and …, 2011 - Springer
… This paper describes a population PK/PD analysis of vernakalant hydrochloride using data collected from five clinical trials in patients with AF or atrial flutter (AFL). The objectives of this …
Number of citations: 8 link.springer.com

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